1-Bromo-9-iodoanthracene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry and Materials Science
Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. researchgate.net Their structure can range from simple planar molecules like naphthalene (B1677914) to complex, curved, or bowl-shaped architectures. thieme-connect.de While some PAHs are known environmental pollutants formed from incomplete combustion, many possess tunable optical and electrochemical properties that make them highly valuable in materials science. researchgate.nettubitak.gov.tr These properties have led to their application as semiconductor materials in a variety of organic electronic devices, including field-effect transistors, light-emitting diodes, and solar cells. researchgate.net The extended π-conjugated systems of PAHs are crucial for their function, facilitating charge transport and influencing their photophysical behavior. jksus.org Researchers continue to explore new synthetic methods to create novel PAH derivatives with tailored properties for advanced applications. researchgate.net
Contextualizing Anthracene (B1667546) Derivatives as Key Building Blocks for Functional Architectures
Anthracene, a three-ringed PAH, is a fundamental building block in the construction of advanced functional materials due to its inherent stability, electron-transport capabilities, and luminescent properties. bldpharm.com The relative ease of functionalizing the anthracene core allows for the synthesis of a wide array of derivatives with specific characteristics. rsc.org These derivatives are integral to the development of organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). By attaching different functional groups to the anthracene skeleton, chemists can fine-tune the molecule's electronic properties, solubility, and solid-state packing, which in turn dictates the performance of the final device. tubitak.gov.tr The versatility of anthracene-based structures makes them a popular choice for creating soft functional materials and complex molecular systems. rsc.org
Overview of Strategic Halogenation in π-Conjugated Systems for Modulating Reactivity and Electronic Structure
Strategic halogenation, the precise placement of halogen atoms (F, Cl, Br, I) onto a π-conjugated system like anthracene, is a powerful tool for modulating a molecule's reactivity and electronic structure. The introduction of halogens can significantly alter properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials for organic electronics. nist.gov Furthermore, the varying sizes and electronegativities of the halogens provide a means to control intermolecular interactions, such as π-stacking and halogen bonding, which influence crystal packing and material morphology. acs.orgnih.gov
A key advantage of dihalogenated systems, particularly those with two different halogens like bromo-iodo derivatives, is the potential for selective, sequential reactions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond, allowing for functionalization at the iodo-position while leaving the bromo-position available for a subsequent, different chemical transformation. researchgate.nettubitak.gov.tr This differential reactivity makes compounds like 1-bromo-9-iodoanthracene valuable and versatile synthons for constructing complex, highly functionalized aromatic molecules. tubitak.gov.tr
Research Findings on this compound and Related Isomers
While detailed research specifically documenting the synthesis and reactivity of this compound is not extensively published, significant insights can be drawn from its well-studied isomer, 9-bromo-10-iodoanthracene (B15290078), and related precursors. The chemical principles governing the 9,10-isomer are directly applicable to understanding the potential of the 1,9-isomer.
Physicochemical Properties
The fundamental properties of this compound are cataloged below, establishing its identity as a distinct chemical entity.
| Property | Data | Reference |
| CAS Number | 820208-66-0 | bldpharm.comiodochem.com |
| Molecular Formula | C₁₄H₈BrI | iodochem.com |
| Molecular Weight | 383.02 g/mol | iodochem.com |
| Appearance | Typically a crystalline solid | |
| Purity | ≥98% (as commercially available) | iodochem.com |
Synthesis of Dihaloanthracene Building Blocks
The synthesis of dissymmetric dihaloanthracenes is crucial for their use as versatile building blocks. A highly efficient and scalable method has been reported for the 9-bromo-10-iodoanthracene isomer, which provides a blueprint for how such compounds can be prepared. This process leverages a halogen-metal exchange followed by quenching with an iodine source.
| Starting Material | Reagents | Product | Yield | Reference |
| 9,10-Dibromoanthracene (B139309) | 1. n-Butyllithium (1 equiv.)2. Iodine | 9-Bromo-10-iodoanthracene | 79% | researchgate.nettubitak.gov.tr |
This reaction demonstrates a clean and high-yielding mono-iodination, creating a key intermediate for further functionalization. tubitak.gov.tr A similar strategy could theoretically be applied to 1,9-dibromoanthracene to access the title compound.
Reactivity and Applications in Cross-Coupling Reactions
The primary utility of bromo-iodo-substituted anthracenes lies in their capacity for sequential cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization. The Sonogashira coupling, a palladium-catalyzed reaction to form carbon-carbon bonds with terminal alkynes, is a prime example of this application. Research on 9-bromo-10-iodoanthracene has shown that the iodo-substituent reacts preferentially, leaving the bromo-substituent for a second, different coupling reaction.
The table below summarizes the conditions for selective Sonogashira couplings performed on the 9,10-isomer, illustrating the synthetic utility that can be expected from the 1,9-isomer.
| Anthracene Derivative | Coupling Partner | Catalyst / Conditions | Product | Yield | Reference |
| 9-Bromo-10-iodoanthracene | Phenylacetylene | Pd(PPh₃)₄ (2%), CuI (2%)Toluene/Diisopropylamine, 55°C | 9-Bromo-10-(phenylethynyl)anthracene | 70% | researchgate.nettubitak.gov.tr |
| 9-Bromo-10-iodoanthracene | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (2%), CuI (2%)Toluene/Diisopropylamine, 55°C | 9-Bromo-10-[2-(4-fluorophenyl)ethynyl]anthracene | 71% | researchgate.nettubitak.gov.tr |
| 9-Bromo-10-(phenylethynyl)anthracene | Trimethylsilylacetylene | Pd(PPh₃)₄ (6%), CuI (6%)Toluene/Diisopropylamine, 80°C | 9-(Phenylethynyl)-10-[(trimethylsilyl)ethynyl]anthracene | 98% | researchgate.nettubitak.gov.tr |
These sequential reactions enable the construction of complex, dissymmetrically functionalized anthracene cores, which are valuable precursors for advanced materials, particularly as semiconducting layers in OFETs. tubitak.gov.tr The electron-withdrawing nature of the halogen substituents and the extended π-conjugation of the resulting products are key to their electronic performance.
Structure
3D Structure
Properties
CAS No. |
820208-66-0 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-9-iodoanthracene |
InChI |
InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI Key |
WQRTXGWBAJGFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 9 Iodoanthracene and Precursors
De novo Synthesis Pathways
The synthesis of 9-bromo-10-iodoanthracene (B15290078) is typically achieved through the modification of an existing anthracene (B1667546) framework rather than a complete construction of the fused ring system with the halogens already in place. The focus lies on the selective introduction of bromine and iodine atoms onto the highly reactive 9 and 10 positions of the anthracene scaffold.
Regioselective Halogenation of Anthracene Scaffolds
The inherent reactivity of the C9 and C10 positions of anthracene makes them susceptible to electrophilic substitution, which is the foundation for most halogenation strategies.
The synthesis of brominated anthracene precursors, such as 9-bromoanthracene (B49045) and 9,10-dibromoanthracene (B139309), is a well-established process. The choice of brominating agent and reaction conditions dictates the final product.
Direct bromination of anthracene with elemental bromine (Br₂) in a solvent like carbon tetrachloride readily produces 9,10-dibromoanthracene. orgsyn.org The reaction proceeds in the cold, and gentle heating is used to bring it to completion. orgsyn.org To achieve mono-bromination, milder reagents or different conditions are employed. Using N-Bromosuccinimide (NBS) is a common method for producing 9-bromoanthracene. chemicalbook.comacs.orgresearchgate.net Another approach involves the catalytic bromination of anthracene on silica (B1680970) gel, which can rapidly produce 9-bromoanthracene as the primary product. researchgate.net The reaction can also be performed by dissolving anthracene and bromine in ethyl acetate, which initially forms an addition product that is subsequently dehydrohalogenated upon refluxing to yield 9-bromoanthracene. acs.org
| Starting Material | Reagent(s) | Solvent | Primary Product | Reference |
|---|---|---|---|---|
| Anthracene | Bromine (Br₂) | Carbon Tetrachloride | 9,10-Dibromoanthracene | orgsyn.org |
| Anthracene | Bromine (Br₂) | Ethyl Acetate | 9-Bromoanthracene | acs.org |
| Anthracene | N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | 9-Bromoanthracene | chemicalbook.com |
| Anthracene | Bromine (Br₂) / Silica Gel | Carbon Tetrachloride | 9-Bromoanthracene | researchgate.net |
Direct iodination of anthracene requires the activation of molecular iodine, typically through an oxidizing agent or catalyst, to generate a more potent electrophilic iodine species.
One effective method involves reacting anthracene with iodine in benzene (B151609) in the presence of alumina-supported copper(II) sulfate (B86663) at 80 °C, which yields 9-iodoanthracene. oup.com It is noted that using alumina-supported copper(II) chloride under similar conditions results in the formation of 9-chloroanthracene (B1582455) instead of the desired iodo-product. oup.com Other strategies include the use of N-iodosuccinimide (NIS), often activated by a catalyst. A mild and rapid method for the iodination of various arenes utilizes silver(I) triflimide as a catalyst to activate NIS. acs.org While not demonstrated on unsubstituted anthracene in the provided sources, this highlights a modern approach to arene iodination. acs.org
Sequential Halogen-Lithium Exchange and Iodination
A highly efficient and selective method for preparing 9-bromo-10-iodoanthracene starts from a readily available di-halogenated precursor, 9,10-dibromoanthracene. This pathway leverages the differential reactivity of halogens in a metal-halogen exchange reaction.
The synthesis of 9-bromo-10-iodoanthracene from 9,10-dibromoanthracene is achieved through a mono-lithiation followed by quenching with an iodine source. tubitak.gov.trresearchgate.net The process involves a bromine-lithium exchange, a fundamental reaction in organometallic chemistry where an organolithium reagent swaps its lithium atom for a halogen on another molecule. wikipedia.org
In a typical procedure, 9,10-dibromoanthracene is dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF). tubitak.gov.trresearchgate.net Upon the addition of one equivalent of n-butyllithium (n-BuLi), a clean and selective mono bromine-lithium exchange occurs, generating a 9-bromo-10-lithioanthracene intermediate. tubitak.gov.trresearchgate.net The subsequent addition of molecular iodine (I₂) to this intermediate results in the formation of the target compound, 9-bromo-10-iodoanthracene, in high yield. tubitak.gov.trresearchgate.net This key transformation is scalable and has been performed on a decagram scale. tubitak.gov.tr
The success of the sequential halogen-lithium exchange and iodination hinges on precise control over reaction parameters to ensure mono-substitution and prevent side reactions.
Stoichiometry : The most critical factor for selectivity is the stoichiometry of the organolithium reagent. The use of exactly one equivalent of n-butyllithium is crucial to ensure that only one of the two bromine atoms is exchanged for a lithium atom. tubitak.gov.trresearchgate.net
Solvent : The choice of solvent is important, as it can influence the rate of the halogen-lithium exchange. uni-regensburg.de Ethereal solvents like tetrahydrofuran (THF) are effective for this transformation, as they can accelerate the exchange process. tubitak.gov.trresearchgate.netuni-regensburg.de
Temperature : Lithium-halogen exchanges are typically very fast reactions. wikipedia.org While specific temperatures for the optimization of this exact reaction are not detailed in the search results, these reactions are often initiated at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity, followed by a gradual warming to ensure the reaction goes to completion.
The established procedure, yielding 79% of the desired product, demonstrates a well-optimized system where the careful control of stoichiometry in a suitable solvent leads to a clean and high-yielding synthesis. tubitak.gov.trresearchgate.net
| Precursor | Reagent 1 | Reagent 2 | Solvent | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|---|
| 9,10-Dibromoanthracene | n-Butyllithium (1 equiv.) | Iodine (I₂) | Tetrahydrofuran (THF) | 9-Bromo-10-iodoanthracene | 79% | tubitak.gov.tr, researchgate.net |
Alternative Synthetic Routes
While direct sequential halogenation of anthracene typically yields 9,10-disubstituted products, alternative methodologies are required to achieve other substitution patterns, such as the 1,9-disubstitution of 1-bromo-9-iodoanthracene. These routes often rely on building the anthracene core from substituted precursors or, more commonly, the functionalization of a pre-existing anthraquinone (B42736) skeleton, which allows for greater regiochemical control. The subsequent reduction of the anthraquinone yields the desired anthracene derivative.
Diazotization and Halogenation of Aminoanthraquinone Derivatives
A powerful and well-established method for the regioselective synthesis of haloanthraquinones is the Sandmeyer reaction, which involves the diazotization of an aromatic amino group followed by its replacement with a halogen. wikipedia.orgmasterorganicchemistry.com This method offers precise control over the position of the incoming halogen, as it is dictated by the location of the amine precursor on the anthraquinone ring.
The general process begins with the treatment of an aminoanthraquinone with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. core.ac.uknih.gov This intermediate is then treated with a copper(I) halide (CuBr or CuCl) or potassium iodide to introduce the desired bromine, chlorine, or iodine atom onto the ring, releasing nitrogen gas. wikipedia.orgcolab.ws
For the synthesis of a di-substituted compound like this compound, this strategy could be envisioned starting from a suitably substituted diaminoanthraquinone or a monoamino-monohaloanthraquinone. For instance, a hypothetical but chemically sound pathway could involve the diazotization of a precursor like 1-amino-9-bromoanthraquinone. The amino group at the 1-position would be converted to a diazonium salt and subsequently replaced by iodine using potassium iodide. The final step would involve the reduction of the quinone moiety to the aromatic anthracene core. The synthesis of 2,6-diaminoanthraquinone (B87147) derivatives through diazotization further illustrates the applicability of this reaction to multiple sites on the anthraquinone core. asianpubs.org
The versatility of this reaction is demonstrated in the synthesis of various halogenated anthraquinones. For example, 2-bromoanthraquinone (B1267325) can be prepared from 2-aminoanthraquinone (B85984) using copper(II) bromide and t-butyl nitrite. wiley-vch.de Similarly, the conversion of 1-amino-2-iodoanthraquinone to 2-iodo-1-chloroanthraquinone showcases the ability to introduce different halogens onto an already functionalized ring. colab.ws
| Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|
| Aryl Amine (Ar-NH₂) | 1. NaNO₂, HCl (0-5°C) 2. CuBr | Aryl Bromide (Ar-Br) | Sandmeyer Bromination |
| Aryl Amine (Ar-NH₂) | 1. NaNO₂, H₂SO₄ (0-5°C) 2. CuCl | Aryl Chloride (Ar-Cl) | Sandmeyer Chlorination |
| Aryl Amine (Ar-NH₂) | 1. NaNO₂, H₂SO₄ (0-5°C) 2. KI | Aryl Iodide (Ar-I) | Iododediazoniation |
| 2-Aminoanthraquinone | t-BuNO, CuBr₂, CH₃CN | 2-Bromoanthraquinone | Sandmeyer Bromination |
| 1-Amino-2-iodoanthraquinone | 1. NaNO₂, H₂SO₄ 2. CuCl | 1-Chloro-2-iodoanthraquinone | Sandmeyer Chlorination |
Reactivity and Cross Coupling Transformations of 1 Bromo 9 Iodoanthracene
Chemoselective Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms, bromine and iodine, at the C1 and C9 positions of the anthracene (B1667546) core imparts distinct reactivity to 1-bromo-9-iodoanthracene. This differential reactivity is pivotal for its use in chemoselective metal-catalyzed cross-coupling reactions. The general principle governing these reactions is the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in the key oxidative addition step with a low-valent palladium catalyst. This allows for selective functionalization at the C9 position while leaving the C1 bromine atom intact for subsequent transformations.
Sonogashira Coupling Reactions with Differential Halide Reactivity
The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
In molecules containing both iodo and bromo substituents, the significant difference in reactivity between the C-I and C-Br bonds can be harnessed to achieve selective coupling. wikipedia.org The C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond. Consequently, when this compound is subjected to Sonogashira coupling conditions, the reaction occurs preferentially at the C9-iodo position. By carefully controlling the reaction conditions, such as temperature, it is possible to selectively couple an alkyne at the iodine-bearing carbon while the bromine atom remains unreacted. wikipedia.orglibretexts.org
The differential reactivity of the two halogen atoms in this compound opens the door for sequential derivatization. This strategy involves a two-step process:
First Coupling: A selective Sonogashira coupling is performed under mild conditions to functionalize the C9 position via the reactive iodo group.
Second Coupling: The resulting 1-bromo-9-alkynylanthracene derivative can then be subjected to a second, distinct coupling reaction (such as another Sonogashira, Suzuki, or Heck reaction) at the less reactive C1-bromo position, often under more forcing conditions.
This stepwise approach allows for the synthesis of complex, unsymmetrically disubstituted anthracene derivatives that would be difficult to obtain through other methods. researchgate.net A study on the Sonogashira reaction of 9-bromoanthracene (B49045) with ethynyltrimethylsilane notably yielded not only the expected product but also unexpected derivatives, highlighting the complex reaction pathways that can occur. x-mol.netx-mol.com
| Reaction Step | Anthracene Substrate | Coupling Partner | Typical Conditions | Product |
| Step 1: Selective Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N, Room Temp. | 1-Bromo-9-(alkynyl)anthracene |
| Step 2: Second Coupling | 1-Bromo-9-(alkynyl)anthracene | Terminal Alkyne (R'-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N, Heat | 1-(Alkynyl)-9-(alkynyl)anthracene |
This table presents a generalized scheme for the sequential derivatization of this compound.
Suzuki-Miyaura Coupling Reactions with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. rsc.orgnih.gov This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov
Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction on this compound proceeds with high chemoselectivity. The preferential oxidative addition of the C-I bond to the palladium catalyst ensures that the coupling with an organoboron reagent occurs selectively at the C9 position. This allows for the synthesis of 1-bromo-9-arylanthracene or 1-bromo-9-vinylanthracene derivatives. These intermediates can then undergo a subsequent Suzuki-Miyaura coupling or other cross-coupling reactions at the C1-bromo position to yield disubstituted anthracenes. For instance, 9-bromoanthracene has been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to produce 9-phenylanthracene. rsc.org A solid-state coupling of 9-bromoanthracene with p-methoxyboronic acid has also been reported. researchgate.net
| Substrate | Organoboron Reagent | Catalyst/Base | Product Example |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 1-Bromo-9-arylanthracene |
| 1-Bromo-9-arylanthracene | Vinylboronic Acid (RCH=CH-B(OR)₂) | Pd(dppf)Cl₂ / Cs₂CO₃ | 1-Vinyl-9-arylanthracene |
This table illustrates the application of Suzuki-Miyaura coupling for the selective and sequential functionalization of this compound.
Heck Reaction Analogues in Anthracene Chemistry
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org It is a fundamental method for the synthesis of substituted alkenes. wikipedia.org In the context of anthracene chemistry, the Heck reaction can be used to introduce alkenyl substituents onto the aromatic core.
Applying the principles of chemoselectivity, a Heck reaction with this compound would be expected to occur at the C9-iodo position first. This would involve the reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base to yield a 1-bromo-9-alkenylanthracene. Subsequent Heck coupling at the C1-bromo site would then be possible, providing access to di-alkenylated anthracene structures. While specific studies on this compound are not prevalent, the reaction is analogous to Heck couplings performed on other aryl halides. researchgate.netodinity.com Intramolecular versions of the Heck reaction are also widely used to construct cyclic systems. wikipedia.org
| Substrate | Alkene | Catalyst/Base | Product Example |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | (E)-1-Bromo-9-(2-phenylvinyl)anthracene |
This table shows a representative Heck-type reaction, illustrating the expected selective alkenylation at the C9 position.
Mechanistic Investigations of Palladium-Catalyzed Processes
The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). This step is typically rate-determining, and its rate is highly dependent on the nature of the halogen, following the order I > Br > Cl. This difference is the mechanistic basis for the chemoselectivity observed with this compound. acs.org
Transmetalation: The palladium(II) intermediate reacts with the coupling partner (e.g., a copper acetylide in Sonogashira, or an organoboron compound in Suzuki-Miyaura). The organic group from the coupling partner displaces the halide on the palladium center, forming a new diorganopalladium(II) complex. In the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
Mechanistic studies on the Sonogashira reaction of the related 9-bromoanthracene have revealed more complex pathways. It was proposed that the intermediate bromo(anthracenyl)bis(triphenylphosphine)palladium(II) can either undergo direct coupling or first coordinate with a free alkyne molecule followed by migratory insertion, leading to unexpected products. x-mol.netx-mol.com This underscores that while the general catalytic cycle provides a robust framework, the specific outcomes can be influenced by subtle mechanistic deviations.
Role of Palladium Oxidation States (Pd(0), Pd(I), Pd(II)) in Catalysis
The catalytic cycle in cross-coupling reactions of this compound is dominated by the interplay between Pd(0) and Pd(II) oxidation states. nobelprize.orglibretexts.org
Palladium(0): The cycle initiates with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition with the aryl halide (Ar-X). whiterose.ac.uk In the case of this compound, the greater reactivity of the C-I bond means that oxidative addition occurs preferentially at the C9 position. acs.orgresearchgate.net The nature of the Pd(0) species, influenced by its supporting ligands, can affect selectivity. For instance, computations suggest that 12-electron Pd(0) complexes (PdL) and 14-electron Pd(0) complexes (PdL₂) can favor different oxidative addition mechanisms due to differences in their HOMO symmetries, which can, in some cases, lead to unconventional site selectivity. nih.gov The rate of oxidative addition is also dependent on the halide, with iodoarenes generally reacting faster than bromoarenes, which in turn are more reactive than chloroarenes. nih.gov
Palladium(II): Following oxidative addition, a stable organopalladium(II) intermediate (Ar-Pd(II)-X) is formed. libretexts.orgnobelprize.org This species then undergoes transmetalation, where an organic group from another organometallic reagent (e.g., an organoboron or organotin compound) replaces the halide on the palladium center. nobelprize.orgnih.gov The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. whiterose.ac.uknih.gov
Palladium(I): While less common than the Pd(0)/Pd(II) cycle, Pd(I) species, particularly in the form of dinuclear complexes, can play a significant role in certain transformations. These complexes are implicated in specialized catalytic processes, such as halide exchange reactions. nih.gov Dinuclear Pd(I) complexes can act as bimetallic catalysts where the two metal centers cooperate, enabling reactivity not achievable with monometallic complexes. nih.govrsc.org
Halide Exchange Mechanisms Involving Dinuclear Palladium Complexes
Halide exchange (scrambling) between aryl halides can be a competing process during cross-coupling reactions. Research has shown that dinuclear palladium(I) complexes are effective catalysts for these exchange reactions. nih.gov A proposed mechanism involves a dinuclear Pd(I) catalyst where the bridging halogen ligands can undergo stepwise exchange with halides from aryl halide substrates in the solution. nih.gov This process is notably not catalyzed by mononuclear Pd(II) halide complexes, highlighting a unique reactivity mode for dinuclear Pd(I) species. nih.gov This catalytic halogen exchange can influence the product distribution in sequential cross-coupling reactions if not properly controlled.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) offers a pathway to functionalize aryl halides that is mechanistically distinct from transition-metal-catalyzed methods. youtube.comopenstax.org In contrast to electrophilic substitutions where the aromatic ring acts as a nucleophile, in NAS, the ring behaves as an electrophile, being attacked by a strong nucleophile. youtube.com The reaction generally proceeds via an addition-elimination mechanism. youtube.comyoutube.com
The process requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. openstax.orgyoutube.com For this compound, the bromine and iodine atoms themselves are electron-withdrawing, which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. The stabilization of the Meisenheimer complex is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. openstax.org
In a typical NAS reaction on this compound, a strong nucleophile (e.g., an alkoxide or amide ion) would attack one of the halogen-bearing carbons. youtube.com This initial addition step is generally the rate-determining step as it temporarily disrupts the ring's aromaticity. youtube.com Subsequently, the halide is expelled as a leaving group, restoring the aromaticity of the anthracene core and yielding the substituted product. youtube.com The relative leaving group ability in NAS often follows the trend F > Cl > Br > I, which is inverse to the trend for SN1/SN2 reactions and is because C-X bond cleavage is not the rate-limiting step. youtube.com
Radical-Mediated Reactions and Pathways
Anthracene and its derivatives can participate in reactions involving radical intermediates. One such pathway is radical aromatic substitution. For instance, the halogenation of anthracene can occur via a radical mechanism, such as the reaction with cupric chloride, which is considered a radical aromatic substitution rather than a polar electrophilic one. mdpi.org
The halogenation of anthracenes with reagents like N-bromosuccinimide (NBS) can also proceed through radical pathways, which can be influenced by reaction conditions. nih.govacs.orgresearchgate.net The presence of iodine, for example, can accelerate the nuclear bromination of anthracene by NBS, likely by increasing the in-situ concentration of bromine. nih.govacs.orgresearchgate.net Furthermore, radical quenching experiments have indicated that under certain conditions, such as UV irradiation in the presence of specific salts, hydroxyl radicals (•OH) can be formed, which can then attack the anthracene molecule. acs.org Some cross-coupling reactions involving iodoalkanes have also been observed to have a radical component in the oxidative addition step. scispace.com
Photoreactivity and Dimerization Pathways
Anthracenes are well-known for their unique photoreactivity, particularly their ability to undergo [4+4] photodimerization upon exposure to UV light. icm.edu.plnih.gov This reversible reaction involves the formation of new covalent bonds between the C9 and C10 positions of two interacting anthracene molecules, leading to a dimer. rsc.orgresearchgate.net The process is often mediated by the formation of an excimer (excited-state dimer), which is an intermediate where the two molecules are associated in a parallel, cofacial arrangement. researchgate.netrsc.org
Photodimerization Kinetics and Selectivity in Anthracene Mixtures
Studies involving mixtures of different anthracenes, such as anthracene (A) and 9-bromoanthracene (B), provide insight into the kinetics and selectivity of photodimerization. icm.edu.plnih.gov In such mixtures, three possible dimers can form: two homodimers (AA and BB) and one heterodimer (AB). nih.gov
Kinetic analysis using NMR spectroscopy has shown that the rate of dimerization is significantly affected by the substituent. nih.gov When irradiated separately, the photodimerization of anthracene is approximately 10 times faster than that of 9-bromoanthracene. nih.gov However, in a mixture, the relative reactivity changes, with anthracene dimerization being only twice as fast as that of 9-bromoanthracene. icm.edu.pl Notably, the formation of the mixed AB dimer occurs at a significant rate, comparable to the formation of the AA homodimer, despite the deactivating effect of the bromine substituent. nih.gov This ability to study three simultaneous reactions under identical conditions provides valuable data on relative reactivities. icm.edu.plnih.gov
| Reaction | Sample Type | Reactants | Rate Constant (k) | Relative Rate |
| Dimerization of A | Separate | Anthracene (A) | 2.8 × 10⁻³ s⁻¹ nih.gov | 10.8 |
| Dimerization of B | Separate | 9-Bromoanthracene (B) | 2.6 × 10⁻⁴ s⁻¹ nih.gov | 1 |
| Dimerization of A | Mixture | Anthracene (A) + 9-Bromoanthracene (B) | kA | ~2x kB icm.edu.pl |
| Dimerization of B | Mixture | Anthracene (A) + 9-Bromoanthracene (B) | kB | 1 |
| Dimerization of AB | Mixture | Anthracene (A) + 9-Bromoanthracene (B) | kAB | ~kA nih.gov |
Table 1: Comparative photodimerization kinetics of Anthracene (A) and 9-Bromoanthracene (B) in separate and mixed solutions.
Influence of Halogen Substituents on Photoreaction Profiles
Halogen substituents on the anthracene core significantly influence the molecule's photophysical properties and photoreactivity. rsc.orgnih.gov The position and nature of the halogen can alter absorption and fluorescence spectra, as well as the kinetics of photodimerization and the thermal stability of the resulting dimer. rsc.orgnih.gov
Electron-withdrawing substituents, including halogens, generally cause a red-shift in the absorption and emission spectra. nih.gov For derivatives of 9-anthracenecarboxylic acid, halogen substitution has been shown to affect photodimer dissociation rates, sometimes by more than an order of magnitude, even with similar crystal packing geometries. rsc.org This highlights the subtle electronic effects that substituents impart on the stability of both the ground and excited states. The presence of halogens can also introduce a heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially opening up different reaction pathways. acs.org However, the primary photodimerization pathway for most anthracenes proceeds through the singlet excited state. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and constitution of organic compounds. While specific experimental NMR data for 1-Bromo-9-iodoanthracene is not prevalent in published literature, the expected spectroscopic features can be predicted based on its structure. The asymmetry of the molecule (C1 symmetry) implies that all eight aromatic protons and all 14 carbons of the anthracene (B1667546) core are chemically non-equivalent, which would lead to complex but highly informative spectra.
For a molecule with the structure of this compound, one would anticipate a ¹H NMR spectrum where each of the eight protons appears as a distinct signal. The protons closer to the bulky and electronegative halogen substituents would be expected to resonate at a lower field (higher ppm). The coupling patterns (multiplicities) would be complex, showing ortho, meta, and para couplings, which could be deciphered using two-dimensional techniques. Similarly, the ¹³C NMR spectrum should display 14 unique signals for the carbon atoms of the anthracene framework.
Interactive Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Note: This table is illustrative, showing the type of data obtained from NMR spectroscopy. Exact chemical shifts (δ) require experimental measurement or high-level computational prediction.
| Atom Type | Number of Signals | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |
| ¹H (Aromatic) | 8 | 7.5 - 9.0 | Doublets, Triplets, Multiplets |
| ¹³C (Aromatic) | 12 | 120 - 135 | N/A |
| ¹³C (Halogen-bearing) | 2 | 110 - 130 | N/A |
Multi-dimensional NMR Techniques for Isomer Differentiation
Given the potential for multiple isomers during the synthesis of halogenated anthracenes, multi-dimensional NMR techniques are crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of adjacent protons, helping to trace the proton network around each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link each of the eight proton signals to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). This is particularly powerful for identifying isomers. For instance, the proton at position 8 would show a correlation to the carbon at position 9 (C-I) and the quaternary carbon at position 10a, confirming the substitution pattern. In contrast, an isomer like 1-Bromo-10-iodoanthracene would exhibit different HMBC correlations.
In situ NMR for Kinetic Studies of Reactivity
In situ NMR involves monitoring a chemical reaction directly inside an NMR spectrometer over time. This technique provides real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. While no specific in situ NMR studies involving this compound are documented in the available literature, its structure lends itself to such investigations. For example, in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling), the differential reactivity of the C-I and C-Br bonds could be monitored. By tracking the disappearance of the starting material's unique NMR signals and the emergence of product signals, one could determine the reaction kinetics and selectivity under various conditions without the need for quenching and sampling.
High-Resolution Mass Spectrometry for Precise Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (molecular formula C₁₄H₈BrI), HRMS would be used to verify its exact mass. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and iodine (monoisotopic ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion [M]⁺˙, further confirming the compound's identity.
Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Note: This table is based on theoretical calculations of the exact mass.
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Isotope |
| C₁₄H₈⁷⁹Br¹²⁷I | [M]⁺˙ | 381.8881 | ⁷⁹Br |
| C₁₄H₈⁸¹Br¹²⁷I | [M+2]⁺˙ | 383.8861 | ⁸¹Br |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported in publicly accessible databases, such an analysis would reveal key structural features. Of particular interest would be the planarity of the anthracene core. Due to steric hindrance between the peri substituents (the bromine at position 1 and the iodine at position 9), the anthracene backbone may be distorted from planarity. X-ray crystallography would quantify this distortion, providing exact values for dihedral angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or π-stacking.
Scanning Probe Microscopy for Surface Adsorption and Manipulation Studies
Scanning Probe Microscopy (SPM) techniques are used to image and manipulate matter at the nanoscale. These methods are ideal for studying how molecules like this compound adsorb onto surfaces and organize into monolayers or other nanostructures.
Atomic Force Microscopy (AFM) for Non-Planar Molecular Topography
Atomic Force Microscopy (AFM) generates topographical images of a surface by scanning a sharp tip attached to a flexible cantilever across it. It can operate in various environments and does not require the sample to be conductive. While no specific AFM studies on this compound have been found, this technique would be well-suited to visualize its arrangement on a substrate like graphite (B72142) or mica.
If the molecule is indeed non-planar due to steric strain, as hypothesized, high-resolution AFM could potentially resolve this topography. By imaging individual molecules or self-assembled monolayers, AFM could provide direct visual evidence of the molecular shape and orientation on the surface, complementing the structural data obtained from X-ray crystallography.
Scanning Tunneling Microscopy (STM) for Molecular Adsorption and On-Surface Reactions
Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of individual atoms and molecules on conductive surfaces, providing real-space images with atomic resolution. In the context of this compound, STM is instrumental in investigating its molecular adsorption behavior, self-assembly, and participation in on-surface reactions, typically conducted under ultra-high vacuum (UHV) conditions. These studies are fundamental to the bottom-up fabrication of novel carbon-based nanostructures.
When this compound is deposited onto a pristine metallic substrate, such as a single crystal of gold (Au(111)) or copper (Cu(111)), STM can track the behavior of individual molecules. At low temperatures, the molecules are typically physisorbed on the surface, and their arrangement is governed by a delicate balance between molecule-substrate and intermolecular interactions. The halogen substituents (bromine and iodine) play a crucial role in directing the self-assembly of the molecules into ordered two-dimensional structures through halogen bonding. High-resolution STM can often distinguish the anthracene backbone from the brighter features corresponding to the halogen atoms, allowing for the precise determination of molecular orientation and packing within the self-assembled monolayers.
Upon thermal annealing, the catalytically active metal surface can induce chemical transformations in the adsorbed this compound molecules. STM allows for the direct observation of these on-surface reactions in a stepwise manner. The first step is typically the cleavage of the carbon-halogen bonds. Due to the different bond dissociation energies of C-I and C-Br bonds, a selective dehalogenation can often be achieved. The weaker C-I bond is expected to cleave at a lower temperature than the C-Br bond. This process results in the formation of highly reactive anthracene-based radicals on the surface.
These radicals can then diffuse across the surface and covalently bond with each other, leading to the formation of polymeric nanostructures. The structure of the resulting polymer is dictated by the positions of the initial halogen substituents on the precursor molecule. For this compound, the selective cleavage of the C-I bond would lead to the formation of organometallic intermediates or directly to polymers linked at the 9-position. Subsequent annealing at higher temperatures would induce the cleavage of the C-Br bond, potentially leading to further cross-linking or the formation of different polymeric structures. STM imaging at various stages of this process provides invaluable insights into the reaction mechanisms, the structure of intermediate species, and the final covalent architecture.
Below are interactive data tables summarizing typical experimental parameters and findings from STM studies on halogenated aromatic molecules analogous to this compound.
| Substrate | Deposition Temperature (K) | Observed Structures | Intermolecular Interactions |
|---|---|---|---|
| Au(111) | ~ 80 | Ordered 2D self-assembled monolayers | Halogen bonding, van der Waals forces |
| Cu(111) | ~ 100 | Close-packed islands | Halogen-metal interactions, van der Waals forces |
| Substrate | Annealing Temperature for C-I Cleavage (K) | Annealing Temperature for C-Br Cleavage (K) | Primary Reaction Product |
|---|---|---|---|
| Au(111) | ~ 350 - 450 | ~ 450 - 550 | Polyanthracene chains or networks |
| Cu(111) | ~ 300 - 400 | ~ 400 - 500 | Organometallic intermediates, covalent polymers |
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. ox.ac.ukresearchgate.net It is a versatile method for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Modeling Ground State Geometries and Energetics
The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. Using DFT, researchers can perform geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. This provides key information on bond lengths, bond angles, and dihedral angles. For 1-Bromo-9-iodoanthracene, the steric hindrance caused by the bulky iodine atom at the 9-position could lead to distortions from a perfectly planar anthracene (B1667546) core. vulcanchem.com
DFT calculations also yield the total electronic energy of the molecule, which is crucial for determining its thermodynamic stability and for calculating the energetics of chemical reactions.
Transition State Analysis for Reaction Mechanisms
DFT is instrumental in mapping out the pathways of chemical reactions. mdpi.com By locating the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. For this compound, this analysis could be applied to understand its reactivity in processes like nucleophilic substitution or cross-coupling reactions, revealing how the bromo and iodo substituents influence the reaction mechanism. mdpi.com
Prediction of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution. This information helps predict the most likely sites for electrophilic and nucleophilic attack.
Below is a representative table illustrating the kind of data that would be generated from such a DFT calculation. Please note, these values are hypothetical and serve as an example.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap | 3.85 |
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. While DFT is excellent for static properties, MD provides insights into the dynamic behavior of a system. For this compound, MD simulations could be used to explore its conformational flexibility, particularly any out-of-plane distortions, and to study its interactions with solvent molecules or other species in a condensed phase.
Quantum Chemical Studies of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the packing of molecules in crystals and their interactions in biological systems. researchgate.netunam.mxnih.gov These interactions, though weaker than covalent bonds, play a significant role in the structure and properties of materials. rsc.orgmdpi.com
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding and non-covalent interactions. mdpi.com This analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. For this compound, QTAIM could be used to characterize halogen bonds (interactions involving the bromine and iodine atoms) and other weak interactions that govern its supramolecular assembly. mdpi.com
The table below exemplifies the type of data obtained from a QTAIM analysis for a hypothetical non-covalent interaction.
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C-H···Br | 0.009 | +0.025 | Weak, closed-shell |
| I···π | 0.005 | +0.015 | Very weak, van der Waals |
Electrostatic Potential Mapping
Computational analysis of the molecular electrostatic potential (MEP) provides significant insights into the electronic distribution and potential reactive sites of a molecule. For this compound, the MEP map reveals the nuanced effects of the two different halogen substituents on the electron density of the anthracene core. The MEP is a valuable tool for understanding non-covalent interactions, particularly the phenomenon of halogen bonding.
A key feature identified through electrostatic potential mapping on halogenated molecules is the "σ-hole." This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, centered along the axis of the covalent bond (C-X, where X is Br or I). researchgate.net The formation of a σ-hole is due to the anisotropic distribution of electron density around the halogen atom. nih.gov Specifically, the electrons are drawn towards the more electronegative carbon atom and are distributed in a belt-like region perpendicular to the covalent bond, leaving a region of lower electron density and thus positive potential on the pole of the halogen atom. researchgate.net
The magnitude of the σ-hole is dependent on the polarizability and electronegativity of the halogen. nih.govnih.gov As polarizability increases and electronegativity decreases down the halogen group, the σ-hole becomes more positive. nih.gov Consequently, iodine, being more polarizable and less electronegative than bromine, is expected to possess a more positive σ-hole. nih.gov This trend suggests that the iodine atom in this compound would be a stronger halogen bond donor compared to the bromine atom.
The following table provides a hypothetical but representative set of calculated electrostatic potential values for the σ-holes on the bromine and iodine atoms in this compound, based on general findings for similar molecules. These values are illustrative and intended to demonstrate the expected differences between the two halogen atoms.
| Halogen Atom | Position on Anthracene Core | Expected Maximum Electrostatic Potential (VS,max) of the σ-hole (kcal/mol) | Relative Halogen Bond Donor Strength |
|---|---|---|---|
| Bromine (Br) | 1 | +15 to +25 | Moderate |
| Iodine (I) | 9 | +25 to +35 | Strong |
The distinct positive potentials of the σ-holes on the bromine and iodine atoms of this compound indicate a high propensity for directional non-covalent interactions, known as halogen bonds. The more positive σ-hole on the iodine atom suggests that it will be the primary site for halogen bonding with Lewis bases. nih.gov These theoretical insights into the electrostatic potential are crucial for predicting the molecule's behavior in supramolecular chemistry and crystal engineering, where halogen bonding plays a pivotal role in directing molecular assembly. nih.gov
Applications in Materials Science and Organic Electronics
Precursors for π-Conjugated Polymers and Copolymers
The anthracene (B1667546) core is a valuable component in luminescent conjugated polymers. diva-portal.org The presence of two different halogen atoms on the 1-Bromo-9-iodoanthracene molecule provides reactive sites for forming carbon-carbon bonds, which is essential for creating the extended π-conjugated systems that form the backbone of these polymers.
This compound is an ideal precursor for synthesizing anthracene-based polymer backbones through various cross-coupling reactions. The distinct reactivities of the C-I and C-Br bonds allow for controlled, stepwise polymerization. For instance, the more reactive C-I bond can be selectively coupled with a monomer unit using transition-metal-catalyzed reactions like Suzuki or Stille coupling. Subsequently, the less reactive C-Br bond can be used to react with another monomer, leading to the formation of well-defined alternating copolymers.
This sequential functionalization is crucial for creating polymers with specific, repeating structural units. This controlled approach to polymerization allows for fine-tuning the polymer's electronic and photophysical properties. Anthracene-containing polymers are particularly sought after for their potential in developing materials with large singlet-triplet energy gaps. diva-portal.org On-surface synthesis protocols have also been developed to create ethynylene-bridged anthracene polymers, overcoming solubility challenges often encountered with these materials. nih.gov
Table 1: Polymerization Techniques Utilizing Halogenated Aromatics
| Polymerization Method | Description | Relevance to this compound |
|---|---|---|
| Suzuki Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. | Enables the formation of C-C bonds by reacting the bromo or iodo sites with boronic acids or esters to build the polymer chain. nih.gov |
| Stille Coupling | A palladium-catalyzed reaction involving an organotin compound and an organohalide. | Offers an alternative route to C-C bond formation for polymer backbone synthesis. rsc.org |
| Homocoupling | A reaction that joins two molecules of the same organohalide. | Can be used to create specific dimer or oligomer units from the anthracene precursor. nih.gov |
Pentacene (B32325), a polycyclic aromatic hydrocarbon with five linearly fused benzene (B151609) rings, is a benchmark semiconductor for organic field-effect transistors (OFETs) due to its high charge carrier mobility. nih.govwikipedia.org this compound can serve as a foundational element in the synthesis of larger, extended aromatic systems, including derivatives of pentacene.
The strategy involves using the dihalogenated anthracene as a scaffold. Through sequential cross-coupling reactions at the bromine and iodine positions, additional aromatic rings can be systematically fused onto the anthracene core. This method allows for the creation of custom-designed π-extended systems with tailored electronic properties suitable for OFET applications. The ability to precisely control the final structure is key to optimizing performance in organic electronic devices.
Building Blocks for Optoelectronic Devices
The unique photophysical properties of the anthracene moiety make it a desirable component in optoelectronic devices. Its derivatives are frequently used in applications requiring efficient light emission or response to light stimuli.
Anthracene and its derivatives are widely recognized for their use as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The rigid, planar structure of the anthracene core provides high fluorescence quantum yields. This compound acts as a key intermediate for creating novel anthracene derivatives for OLEDs.
By functionalizing the 1- and 9-positions through reactions at the C-Br and C-I bonds, chemists can attach various chemical groups to the anthracene core. These modifications can be used to:
Tune the Emission Color : Altering the electronic nature of the substituents can shift the emission wavelength.
Improve Device Stability and Efficiency : Attaching bulky side groups can prevent aggregation of the molecules in the solid state, which often leads to quenching of the emission. diva-portal.orggoogle.com
Table 2: Properties of Anthracene Derivatives in OLEDs
| Derivative Type | Application | Key Feature |
|---|---|---|
| Twisted Anthracene Derivatives | Blue Emitters | The molecular configuration can significantly impact current and power efficiencies. researchgate.net |
| Pentacene Derivatives with Chromophores | Red Emitters | Substitution at the 6- and 13-positions of pentacene with moieties like carbazole (B46965) can yield efficient red electroluminescence. iaea.org |
Anthracenes can undergo a reversible [4+4] photodimerization reaction when exposed to UV light, a property that is harnessed for creating photoresponsive materials. nih.govscispace.com This process involves the formation of a new bond between the central rings (positions 9 and 10) of two anthracene molecules.
The presence of substituents on the anthracene core, such as the bromo and iodo groups in this compound, influences the kinetics and outcome of this photodimerization. For example, studies on 9-bromoanthracene (B49045) have shown that its dimerization rate is significantly slower compared to unsubstituted anthracene. nih.gov This control over the photoreaction is crucial for designing materials with specific light-responsive behaviors, such as stress-sensing composites where the reverse reaction (cleavage of the dimer back to fluorescent monomers) can be triggered by mechanical force. researchgate.net
Rational Design of Functionalized Anthracene Analogues for Tuned Optical and Electronic Properties
The C-Br and C-I bonds in this compound act as versatile chemical handles, enabling the rational design of a wide array of functionalized anthracene analogues. The ability to introduce different functional groups at specific positions allows for the precise tuning of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This HOMO-LUMO tuning is fundamental to tailoring the material's properties for specific applications:
Optical Properties : Adjusting the HOMO-LUMO gap directly influences the absorption and emission wavelengths of the molecule, allowing for the creation of materials that interact with specific regions of the electromagnetic spectrum.
Electronic Properties : Modifying the HOMO and LUMO energy levels affects the material's ability to accept or donate electrons, which is critical for its performance in electronic devices like transistors and solar cells. researchgate.netresearchgate.net
Through well-established chemical transformations, the bromo and iodo groups can be replaced with various substituents, including aryl groups, alkyl chains, and electron-donating or electron-withdrawing moieties, providing a powerful platform for developing new materials with on-demand properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9-Bromoanthracene |
Supramolecular Chemistry and Crystal Engineering Through Halogen Bonding
Fundamentals of Halogen Bonding in Solid-State Chemistry
Halogen bonding is a noncovalent interaction that has emerged as a powerful tool in supramolecular chemistry and crystal engineering. It involves an attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor) wikipedia.orgfrontiersin.org. This interaction, analogous in many ways to the more familiar hydrogen bond, is denoted as R–X···Y, where X is a halogen atom (Cl, Br, I), R is the molecule to which it is covalently bonded, and Y is a Lewis base.
Nature of X···X' and X···Heteroatom Interactions
The basis of halogen bonding lies in the anisotropic distribution of electron density around the covalently bonded halogen atom frontiersin.orgcam.ac.uk. This results in a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the R-X covalent bond frontiersin.orgcam.ac.uk. Concurrently, a belt of negative electrostatic potential exists around the equator of the halogen atom.
X···Heteroatom Interactions: These are the most commonly exploited types of halogen bonds in crystal engineering. The positive σ-hole on the halogen atom (X) interacts favorably with electron-rich heteroatoms (Y) such as nitrogen, oxygen, or sulfur, which act as Lewis bases or halogen bond acceptors nih.goviucr.org. The interaction is primarily electrostatic in nature, but also involves charge transfer from the nucleophile to the antibonding σ*(R-X) orbital of the halogen donor molecule nih.gov.
X···X' Interactions: Interactions between two halogen atoms are also prevalent in crystal structures. These can be categorized into two main types:
Type I: This interaction is characterized by a symmetric geometry where the two R-X bonds are roughly perpendicular to the interhalogen vector (C-X···X'-C' angle ≈ 90°). This type is not considered a true halogen bond as it does not involve the σ-hole.
Type II: This interaction features a bent geometry (C-X···X'-C' angle ≈ 180° for the donor and ≈ 90° for the acceptor). This geometry is consistent with a σ-hole interaction, where the electrophilic tip of one halogen interacts with the electronegative equatorial region of the other acs.orgnih.gov.
The nature of these interactions allows for the programmed assembly of molecules in the solid state, forming predictable patterns and structures nih.govnih.gov.
Directionality and Strength of Halogen Bonds
Two of the most advantageous features of halogen bonds in crystal engineering are their high degree of directionality and tunable strength nih.govnih.gov.
Directionality: The halogen bond is highly directional, with the R–X···Y angle preferring to be close to 180° nih.gov. This linearity stems from the location of the σ-hole directly opposite the R-X covalent bond, maximizing the electrostatic attraction between the halogen bond donor and acceptor nih.gov. This high directionality is a key advantage over hydrogen bonds, offering more precise control in the design of crystal lattices cam.ac.ukacs.orgnih.gov.
Strength: The strength of a halogen bond is tunable and depends on several factors:
The Halogen Atom: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom. The general trend for halogen bond donor strength is I > Br > Cl > F frontiersin.orgnih.gov. Fluorine rarely participates as a halogen bond donor due to its high electronegativity and low polarizability wikipedia.org.
The R Group: The electron-withdrawing character of the group (R) attached to the halogen (X) significantly influences the magnitude of the σ-hole. Stronger electron-withdrawing groups lead to a more positive σ-hole and a stronger halogen bond nih.gov.
The Halogen Bond Acceptor: The strength of the interaction is also dependent on the nature of the Lewis base (Y), with stronger bases leading to stronger halogen bonds.
The energy of halogen bonds can range from 5 to 180 kJ/mol, a range that overlaps significantly with that of hydrogen bonds, making them comparable in strength and highly useful for constructing robust molecular assemblies frontiersin.org.
Engineering Molecular Crystals with 1-Bromo-9-iodoanthracene Scaffolds
As noted previously, there is a lack of specific published research on the crystal engineering applications of this compound. Therefore, a detailed discussion on the utilization of its anisotropic halogen-bonding potential and the specific supramolecular synthons it forms is not possible at this time.
The principles outlined in sections 7.1 and 7.3 would theoretically apply to this compound. As a molecule possessing both bromine and iodine atoms, it would be expected to be a potent halogen bond donor. The iodine atom, being more polarizable, would likely form stronger and more dominant halogen bonds compared to the bromine atom. This difference in donor strength could potentially be exploited to create highly specific and directional supramolecular networks. Theoretical studies on halogenated anthracenes suggest that halogenation significantly alters the electronic and optical properties of the anthracene (B1667546) core. Experimental investigation into the crystal structure of this compound would be necessary to confirm its supramolecular behavior.
Comparative Analysis of Halogen Bonding with Hydrogen Bonding for Crystal Design
Both halogen bonds and hydrogen bonds are highly directional, noncovalent interactions that serve as primary tools in crystal engineering nih.govnih.goviucr.org. While they share fundamental similarities as interactions between an electrophilic and a nucleophilic site, they also possess distinct differences that can be exploited in the design of solid-state materials acs.orgnih.govnih.gov.
| Feature | Halogen Bonding (R-X···Y) | Hydrogen Bonding (R-H···Y) |
| Donor Atom | Halogen (I, Br, Cl) | Hydrogen |
| Interaction Nature | Primarily electrostatic, with contributions from polarization and charge transfer. Based on the σ-hole concept. | Primarily electrostatic, with covalent character in stronger bonds. Based on bond polarity. |
| Directionality | Highly directional, with R-X···Y angle typically ~180°. nih.govnih.gov | Directional, but can be more flexible, with R-H···Y angles showing greater variation. |
| Strength | 5–180 kJ/mol. Tunable by changing the halogen (I > Br > Cl) and the electron-withdrawing nature of the R group. frontiersin.org | 5–160 kJ/mol. Tunable by changing the acidity of the H-donor and basicity of the H-acceptor. |
| Donor Atom Size | Significantly larger than hydrogen (van der Waals radii: I ≈ 1.98 Å, Br ≈ 1.85 Å). nih.gov | Smallest atom (van der Waals radius: H ≈ 1.20 Å). nih.gov |
| Hydrophobicity | Halogen donors are generally hydrophobic. nih.gov | Hydrogen bond donors (e.g., -OH, -NH) are generally hydrophilic. nih.gov |
The choice between using halogen or hydrogen bonding in crystal design depends on the desired properties of the final material. For instance, the larger size of halogen atoms can be used to influence steric packing in a way that is not possible with hydrogen atoms acs.orgnih.gov. The hydrophobicity of halogen bonds makes them useful for designing materials that are stable in aqueous environments nih.gov.
In systems where both hydrogen and halogen bond donors are present, a competition arises, the outcome of which can sometimes be directed by factors such as solvent polarity nih.govrsc.org. Understanding the subtle differences and complementarities between these two key interactions is crucial for the rational design of complex supramolecular architectures and functional crystalline materials nih.govnih.goviucr.org.
Supramolecular Chemistry and Crystal Engineering of this compound: An Uncharted Territory
Despite the significant interest in halogen bonding as a tool for crystal engineering, detailed research findings on the supramolecular chemistry of this compound, specifically concerning the strategic formation of 1D chains and 2D networks, remain largely unexplored in publicly accessible scientific literature.
In theory, the larger and more polarizable iodine atom at the 9-position would be expected to be a stronger halogen bond donor compared to the bromine atom at the 1-position. This difference in halogen bond donor strength could be exploited to achieve regioselective interactions and, consequently, control the dimensionality of the resulting supramolecular assembly. For instance, strong I···N or I···O halogen bonds could be utilized to form robust one-dimensional chains. These chains could then be further organized into two-dimensional networks through weaker Br···X interactions or other non-covalent forces like π-π stacking of the anthracene cores.
However, without experimental crystallographic data for this compound, any discussion on the specific strategies to achieve 1D chains or 2D networks remains speculative. The actual crystal packing would be influenced by a delicate balance of various intermolecular forces, and the resulting topology cannot be predicted with certainty.
To illustrate the general strategies employed in related systems, one can consider the crystal structure of other halogenated aromatic compounds. For example, in the crystal structure of (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one, a one-dimensional network is formed through a combination of C−I···O halogen bonds and I···I interactions. This demonstrates how specific halogen bonding motifs can indeed lead to the formation of extended supramolecular chains.
Future research involving the synthesis and single-crystal X-ray diffraction analysis of this compound and its co-crystals with various halogen bond acceptors is necessary to elucidate its supramolecular behavior. Such studies would provide valuable insights into the interplay of different halogen bonds and other weak interactions in directing the formation of specific crystal topologies.
Photophysical Properties and Mechanisms in Advanced Systems
Excited State Dynamics and Energy Transfer Processes
Upon absorption of a photon, 1-Bromo-9-iodoanthracene is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence (radiative decay back to the ground state, S₀), or intersystem crossing to an excited triplet state (T₁). The presence of heavy atoms like bromine and iodine significantly enhances the rate of intersystem crossing due to increased spin-orbit coupling.
The "heavy atom effect" is a well-documented phenomenon in photochemistry where the presence of atoms with high atomic numbers increases the probability of spin-forbidden transitions, such as intersystem crossing. In this compound, both bromine and iodine contribute to this effect, with iodine having a more pronounced impact due to its larger atomic mass and greater spin-orbit coupling constant.
This enhanced spin-orbit coupling facilitates the mixing of singlet and triplet electronic states. As a result, the transition from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁) becomes much more efficient compared to unsubstituted anthracene (B1667546). This has a direct impact on the observed luminescence, generally leading to a decrease in fluorescence intensity and an increase in phosphorescence.
Studies on a series of haloanthracenes have systematically demonstrated this trend. For instance, the triplet state lifetime of anthracene is significantly shortened upon halogenation. The introduction of a single bromine atom can shorten the triplet lifetime by two orders of magnitude. This effect is even more pronounced with the addition of a second bromine atom or when bromine is substituted with the heavier iodine atom nih.gov.
Fluorescence in derivatized anthracene systems originates from the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter. For unsubstituted anthracene, the fluorescence quantum yield is approximately 0.27-0.36 in various solvents. However, for this compound, the fluorescence quantum yield is expected to be significantly lower due to the efficient intersystem crossing competing with the fluorescence decay pathway.
Phosphorescence is the radiative decay from the lowest excited triplet state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, and therefore, phosphorescence lifetimes are typically much longer than fluorescence lifetimes, ranging from microseconds to seconds libretexts.org. The heavy atom effect in this compound not only populates the triplet state more efficiently but also enhances the rate of phosphorescent decay by reducing the forbiddenness of the T₁ → S₀ transition.
The following table summarizes the expected trends in the photophysical properties of this compound based on the known effects of halogenation on the anthracene core.
| Property | Unsubstituted Anthracene | Expected Trend for this compound | Rationale |
| Fluorescence Quantum Yield (Φf) | ~0.3 | Significantly Decreased | Increased intersystem crossing rate due to the heavy atom effect of Br and I. |
| Phosphorescence Quantum Yield (Φp) | Very Low | Increased | Enhanced population of the triplet state via intersystem crossing. |
| Fluorescence Lifetime (τf) | Nanoseconds | Decreased | Faster deactivation of the S₁ state through intersystem crossing. |
| Phosphorescence Lifetime (τp) | Milliseconds to Seconds | Decreased | Increased rate of the T₁ → S₀ transition due to enhanced spin-orbit coupling. |
| Intersystem Crossing Rate (kISC) | Relatively Slow | Significantly Increased | Heavy atom effect of both bromine and iodine. |
Tuning Emission Wavelengths and Quantum Yields through Structural Modification
The emission properties of anthracene derivatives can be tuned by altering the substitution pattern on the aromatic core. While specific data for this compound is scarce, general principles of substituent effects on aromatic chromophores can be applied.
Substitution at different positions of the anthracene ring can lead to shifts in the emission wavelength (color tuning). This is due to the electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Electron-donating or electron-withdrawing groups, as well as extending the π-conjugated system, can be used to red-shift or blue-shift the fluorescence and phosphorescence spectra.
For this compound, the primary structural modification is the halogenation itself. While halogens are generally considered to have a modest electronic effect, their primary influence is on the quantum yields of emission through the heavy atom effect, as discussed previously. Further modifications, such as the introduction of other functional groups, would be necessary to significantly tune the emission wavelength.
The following table provides a hypothetical overview of how further structural modifications to a dihaloanthracene system might influence its photophysical properties.
| Structural Modification | Expected Effect on Emission Wavelength | Expected Effect on Quantum Yield |
| Addition of Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Red-shift (longer wavelength) | May increase or decrease depending on other factors. |
| Addition of Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Red-shift (longer wavelength) | Often decreases fluorescence quantum yield. |
| Extension of π-Conjugation (e.g., adding phenyl or other aromatic groups) | Significant red-shift | Can enhance fluorescence quantum yield by increasing the transition dipole moment. |
Photochemical Processes in Conjugated Anthracene Systems
Conjugated anthracene systems are known to undergo various photochemical reactions. One of the most characteristic reactions of anthracene and its derivatives is photodimerization upon exposure to UV light. This [4+4] cycloaddition reaction occurs between an excited state anthracene molecule and a ground state molecule, forming a dimer.
The presence of bulky substituents at the 9- and 10-positions, such as in this compound, can sterically hinder this photodimerization process. This steric hindrance can increase the photostability of the compound in solution and in the solid state.
Another important photochemical process is the reaction with molecular oxygen. The excited triplet state of anthracene derivatives can transfer its energy to ground state molecular oxygen (a triplet), generating highly reactive singlet oxygen. The efficiency of singlet oxygen generation is directly related to the quantum yield of triplet state formation. Given the expected high intersystem crossing rate in this compound, it is likely to be an efficient photosensitizer for singlet oxygen generation.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-9-iodoanthracene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Halogenation of anthracene derivatives typically involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For this compound, sequential halogenation is often employed: bromination at the 1-position using N-bromosuccinimide (NBS) under radical conditions, followed by iodination at the 9-position via Ullmann coupling with copper iodide catalysis . Optimization includes controlling reaction temperature (e.g., 80–100°C for iodination), solvent choice (e.g., DMF for solubility), and stoichiometric ratios of halogens to anthracene precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the dihalogenated product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns. The deshielded protons adjacent to bromine and iodine atoms show distinct splitting patterns (e.g., singlet for aromatic protons in symmetric positions). For example, anthracene derivatives with halogen substituents exhibit characteristic shifts in the aromatic region (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A retention time comparison with standards and peak integration (>98% area) ensures minimal impurities .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 383.8 for CHBrI) and isotopic patterns consistent with Br/I .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Yield inconsistencies often arise from catalyst loading (e.g., CuI vs. Pd catalysts) or solvent polarity. For iodination, polar aprotic solvents (DMF, DMSO) enhance copper catalyst activity but may increase side reactions. Systematic screening using Design of Experiments (DoE) can identify optimal parameters. For example, a 5 mol% CuI catalyst in DMF at 90°C improves iodination efficiency compared to THF . Post-reaction analysis via GC-MS helps identify byproducts (e.g., dehalogenated anthracene).
Q. What strategies are effective in mitigating decomposition of this compound during storage and experimental use?
- Methodological Answer :
- Light Sensitivity : Store in light-resistant containers and conduct reactions under amber light. Anthracene derivatives are prone to photodimerization, which degrades halogen substituents .
- Oxygen Sensitivity : Use Schlenk lines for air-free transfers. Oxygen scavengers (e.g., BHT) in storage solutions prevent radical-mediated decomposition .
- Thermal Stability : Avoid prolonged heating above 100°C; DSC analysis can determine decomposition thresholds .
Q. In cross-coupling reactions involving this compound, how does the choice of coupling partner influence regioselectivity and product distribution?
- Methodological Answer :
- Suzuki Coupling : The bromine atom (C-1) is more reactive than iodine (C-9) toward Pd catalysts, enabling selective coupling with aryl boronic acids at the 1-position. For example, coupling with phenylboronic acid yields 9-iodo-1-phenylanthracene .
- Ullmann Coupling : Iodine’s higher leaving-group ability facilitates substitution at C-9 with amines or thiols. Steric effects from the bulky anthracene core favor reactions at less hindered positions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (40–60°C) favor kinetically controlled products (e.g., mono-coupled derivatives), while higher temperatures promote di-substitution .
Data Contradiction Analysis
- Example Issue : Conflicting reports on iodination efficiency in polar vs. nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
